N-ethyl-N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium
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Overview
Description
N-ethyl-N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethanaminium is a quaternary ammonium compound with the molecular formula C16H32NO It is characterized by the presence of a bicyclic structure, specifically a 1,7,7-trimethylbicyclo[221]heptane moiety, which is linked to an ethanaminium group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium typically involves the reaction of N,N-dimethylethanolamine with 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the overall yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted ammonium compounds.
Scientific Research Applications
N-ethyl-N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of membrane transport and ion channel modulation due to its quaternary ammonium structure.
Medicine: Investigated for its potential use as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-ethyl-N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium involves its interaction with biological membranes and ion channels. The quaternary ammonium group can bind to negatively charged sites on the membrane, altering its permeability and affecting ion transport. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanolamine: A precursor in the synthesis of the target compound.
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl chloride: Another precursor used in the synthesis.
N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium: A structurally similar compound with slight variations in the substituents.
Uniqueness
N-ethyl-N,N-dimethyl-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium is unique due to its combination of a quaternary ammonium group and a bicyclic structure, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes and ion channels .
Properties
Molecular Formula |
C16H32NO+ |
---|---|
Molecular Weight |
254.43 g/mol |
IUPAC Name |
ethyl-dimethyl-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]azanium |
InChI |
InChI=1S/C16H32NO/c1-7-17(5,6)10-11-18-14-12-13-8-9-16(14,4)15(13,2)3/h13-14H,7-12H2,1-6H3/q+1 |
InChI Key |
NKLPFSZKMVOBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)CCOC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
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